

# Cy7.5 NHS ester structure

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## Compound of Interest

Compound Name: Cy7.5 NHS ester

Cat. No.: B15554537

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An In-depth Technical Guide to **Cy7.5 NHS Ester** for Researchers and Drug Development Professionals

## Introduction

Cyanine7.5 (Cy7.5) N-hydroxysuccinimide (NHS) ester is a near-infrared (NIR) fluorescent dye widely utilized in biomedical research and drug development.<sup>[1][2]</sup> As a member of the cyanine dye family, its core structure features a heptamethine chain, which dictates its long-wavelength spectral properties.<sup>[1]</sup> The fluorescence of Cy7.5 falls within the NIR "biological window" (750-900 nm), a spectral range where endogenous absorbers like water and hemoglobin have minimal interference.<sup>[1]</sup> This characteristic allows for deep tissue penetration of light and a high signal-to-noise ratio by reducing background autofluorescence, making it exceptionally suitable for sensitive *in vivo* imaging.<sup>[1][3]</sup>

The NHS ester functional group is an amine-reactive moiety that enables the covalent conjugation of the Cy7.5 fluorophore to biomolecules.<sup>[4]</sup> It reacts efficiently with primary amines, such as the lysine residues on proteins and antibodies, to form stable, covalent amide bonds.<sup>[4][5]</sup> This guide provides a comprehensive overview of the structure, properties, and applications of **Cy7.5 NHS ester**, including detailed experimental protocols for its use in bioconjugation.

## Core Physicochemical and Spectroscopic Properties

The utility of **Cy7.5 NHS ester** is defined by its distinct photophysical characteristics. It is noted for a high molar extinction coefficient, signifying a strong capacity for light absorption, and a good quantum yield, leading to bright fluorescent emissions.<sup>[1]</sup> A rigidized central polymethyne moiety in some variants can increase the quantum yield by up to 20% compared to the parent Cy7.5 structure.<sup>[6]</sup>

| Property                                     | Typical Value   | Source(s)      |
|--|---|----------------|
| Excitation Maximum ( $\lambda_{\text{ex}}$ ) | 788 nm  | [6][7]         |
| Emission Maximum ( $\lambda_{\text{em}}$ )   | 808 nm  | [6][7]         |
| Molar Extinction Coefficient                 | 223,000 M <sup>-1</sup> cm <sup>-1</sup>                                      | [6][7][8]      |
| Fluorescence Quantum Yield                   | ~0.1 - 0.21   | [7][9]         |
| Molecular Formula                            | C <sub>49</sub> H <sub>52</sub> BF <sub>4</sub> N <sub>3</sub> O <sub>4</sub> | [6][7]         |
| Molecular Weight                             | ~833.8 g/mol  | [6][7]         |
| Solubility                                   | Soluble in DMSO, DMF, Dichloromethane; Low solubility in water                | [6][7][10]     |
| Storage Conditions                           | Store at -20°C, desiccated and protected from light                           | [6][7][10][11] |

## Reaction Mechanism: NHS Ester Aminolysis

The conjugation of **Cy7.5 NHS ester** to a biomolecule is a classic example of nucleophilic acyl substitution.<sup>[12]</sup> The reaction targets primary amines (R-NH<sub>2</sub>), which are predominantly found on the  $\epsilon$ -amine of lysine residues and the N-terminus of proteins.<sup>[12]</sup> The process is highly pH-dependent, with optimal reactivity occurring in slightly alkaline conditions (pH 8.0-9.0).<sup>[4][13]</sup> In this pH range, the primary amine is deprotonated and acts as a potent nucleophile.<sup>[5]</sup>

The reaction proceeds as follows:

- Nucleophilic Attack: The unprotonated primary amine attacks the carbonyl carbon of the NHS ester.<sup>[12]</sup>

- Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate.[14]
- Bond Formation & Leaving Group Departure: The intermediate collapses, resulting in the formation of a stable amide bond and the release of the N-hydroxysuccinimide (NHS) leaving group.[12][14]

The primary competing reaction is the hydrolysis of the NHS ester by water, which increases with pH.[13] Therefore, conducting the reaction in a suitable buffer and at an appropriate protein concentration is critical for maximizing conjugation efficiency.[13]

Figure 1. Reaction of **Cy7.5 NHS ester** with a primary amine.

## Experimental Protocol: Antibody Labeling

This protocol provides a general methodology for conjugating **Cy7.5 NHS ester** to an IgG antibody.[1][15] It is crucial to optimize parameters such as the dye-to-antibody molar ratio for each specific antibody to achieve the desired degree of labeling (DOL).[4]

## Materials and Reagents

- Antibody of Interest: Purified and in an amine-free buffer (e.g., PBS).[15]
- **Cy7.5 NHS Ester**: High purity, stored desiccated at -20°C.[15]
- Anhydrous Dimethyl Sulfoxide (DMSO): For reconstituting the dye.[12][15]
- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5.[15]
- Quenching Buffer: 1 M Tris-HCl, pH 8.0.[15]
- Purification System: Size-exclusion chromatography column (e.g., Sephadex G-25) or FPLC system.[15][16]

## Antibody and Dye Preparation

- Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS (pH 7.2-7.4) via dialysis or a desalting column.[4][15]

- Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL. Higher concentrations can improve labeling efficiency.[4][15]
- Dye Reconstitution: Immediately before use, allow the **Cy7.5 NHS ester** vial to warm to room temperature. Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO.[17][18] Vortex thoroughly.[4]

## Conjugation Reaction

- pH Adjustment: Transfer the desired amount of antibody solution (e.g., 0.5 mL of a 2 mg/mL solution) to a microcentrifuge tube. Add 0.1 volumes of 1 M sodium bicarbonate buffer to raise the pH to ~8.3-8.5.[15]
- Calculate Dye Amount: Determine the volume of **Cy7.5 NHS ester** stock solution needed. A starting molar dye-to-antibody ratio of 10:1 to 20:1 is recommended.[4][15]
  - Example Calculation for a 10:1 ratio with 1 mg IgG (MW ~150,000 g/mol) and Cy7.5 NHS (MW ~833.8 g/mol):
    - Moles of IgG =  $(0.001 \text{ g}) / (150,000 \text{ g/mol}) = 6.67 \times 10^{-9} \text{ mol}$
    - Moles of Dye =  $10 * 6.67 \times 10^{-9} \text{ mol} = 6.67 \times 10^{-8} \text{ mol}$
    - Mass of Dye =  $6.67 \times 10^{-8} \text{ mol} * 833.8 \text{ g/mol} = 5.56 \times 10^{-5} \text{ g} = 55.6 \mu\text{g}$
    - Volume of 10 mg/mL Dye Stock =  $55.6 \mu\text{g} / 10 \mu\text{g}/\mu\text{L} = 5.6 \mu\text{L}$ [19]
  - Incubation: Slowly add the calculated volume of dye solution to the antibody solution while gently vortexing.[15] Incubate the reaction for 1-2 hours at room temperature, protected from light.[4][15]

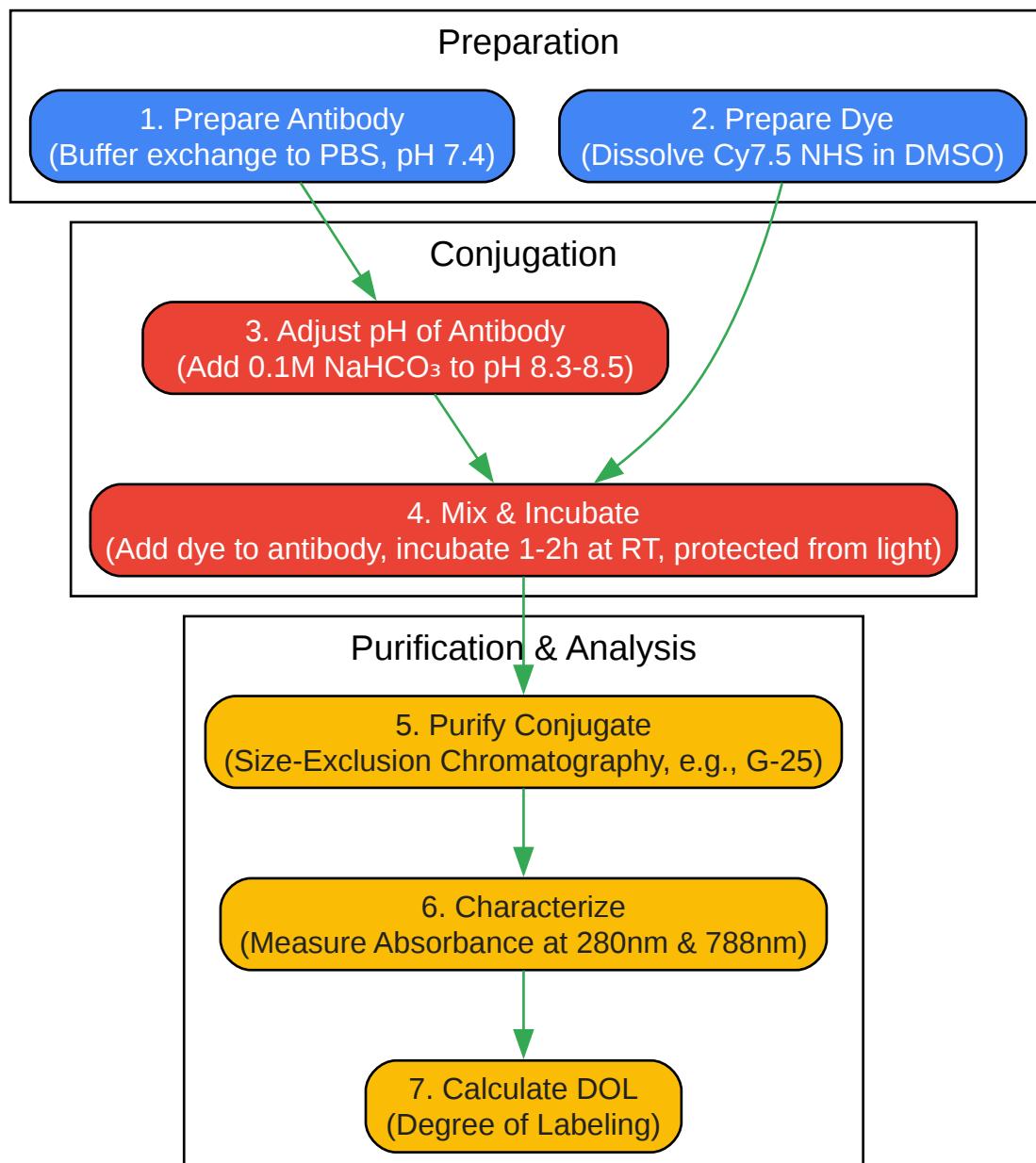
## Purification of the Conjugate

- Separation: The unreacted, free dye must be separated from the labeled antibody.[1] This is typically achieved using a desalting or gel filtration column (e.g., Sephadex G-25).[15][18]
- Elution: Apply the reaction mixture to the equilibrated column. Elute with PBS (pH 7.4). The first colored fraction to elute will be the Cy7.5-labeled antibody conjugate.[4][15]

## Characterization: Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules per antibody, can be determined spectrophotometrically.[\[15\]](#)

- Measure the absorbance of the purified conjugate at 280 nm (for protein) and 788 nm (for Cy7.5 dye).
- Calculate the DOL using the Beer-Lambert law and appropriate correction factors for the dye's absorbance at 280 nm.



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Figure 2. Workflow for antibody conjugation with **Cy7.5 NHS ester**.

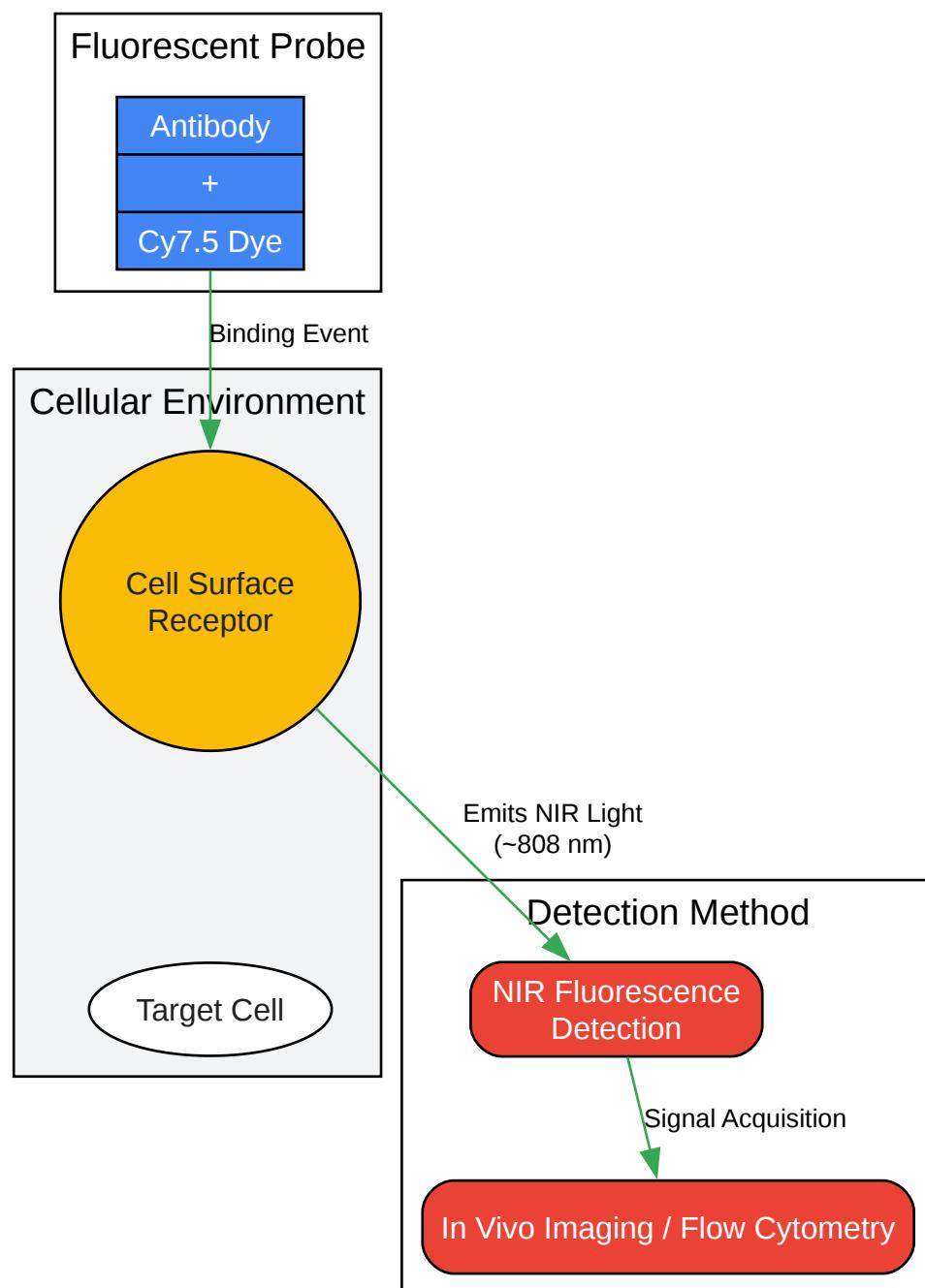
## Applications in Research and Signaling

**Cy7.5 NHS ester** is not a component of a biological signaling pathway itself; rather, it is a powerful tool for visualizing and tracking components of these pathways.<sup>[1]</sup> Its primary application is in *in vivo* imaging, where the deep tissue penetration of NIR light allows for the non-invasive, real-time tracking of biological processes in living organisms.<sup>[1][3][6]</sup>

Key applications include:

- **In Vivo Imaging:** Labeled antibodies or molecules can be used to visualize tumor masses, monitor drug delivery, or study disease progression in animal models.<sup>[1][3]</sup>
- **Flow Cytometry and Microscopy:** The bright fluorescence of Cy7.5 is advantageous for multicolor experiments where minimal spectral overlap is required.<sup>[1]</sup> It can be used to label cells or cellular components to monitor processes like apoptosis or signal transduction.<sup>[3]</sup>
- **Nucleic Acid Detection:** When conjugated to probes, it can be used for techniques like fluorescence *in situ* hybridization (FISH).<sup>[3]</sup>

The diagram below illustrates a common application: a Cy7.5-labeled antibody is used to target a specific cell surface receptor. The fluorescence from the dye allows for the detection and quantification of these receptors, providing insights into signaling pathway activity and drug targeting.



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Figure 3. Use of a Cy7.5-labeled antibody to visualize a cell receptor.

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